CB1 Cannabinoid Receptor Binding Affinity: Direct IC₅₀ Comparison with CB-13 Dual Agonist
1-Naphthalen-1-yl-pentan-1-one demonstrates an IC₅₀ of 1.20 × 10³ nM (1,200 nM) for binding activity against the THC cannabinoid receptor site (rat CB1/CB2), measured using ³H-CP-55940 as the radioligand in an in vitro competitive binding assay [1]. This affinity is approximately 197-fold weaker than the structurally related dual CB1/CB2 agonist naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (CB-13; SAB-378), which exhibits EC₅₀ values of 6.1 nM at CB1 and 27.9 nM at CB2 receptors . The substantial difference in potency is attributable to the absence of the second naphthalene ring system and the 4-pentyloxy substituent in 1-naphthalen-1-yl-pentan-1-one, which are critical pharmacophoric elements for high-affinity CB1/CB2 dual agonism [2].
| Evidence Dimension | Cannabinoid receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 1,200 nM (rat CB1/CB2) |
| Comparator Or Baseline | CB-13 (naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone): EC₅₀ = 6.1 nM (CB1), 27.9 nM (CB2) |
| Quantified Difference | Target compound shows ~197-fold lower CB1 affinity than CB-13 |
| Conditions | In vitro competitive binding assay using ³H-CP-55940 radioligand (target); functional agonist assay (comparator) |
Why This Matters
This defined and reproducible binding affinity establishes 1-naphthalen-1-yl-pentan-1-one as a low-affinity reference compound suitable for assay calibration, negative control applications, and structure-activity relationship (SAR) studies where a baseline naphthyl ketone scaffold devoid of high-potency pharmacophoric elaboration is required.
- [1] BindingDB. (n.d.). BDBM50229035 (CHEMBL332941) – Affinity Data: IC₅₀ = 1.20E+3 nM against THC cannabinoid receptor site (rat) using ³H-CP-55940 radioligand. BindingDB Entry ID 50229035. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229035 View Source
- [2] Dziadulewicz, E. K., Bevan, S. J., Brain, C. T., Coote, P. R., Culshaw, A. J., Davis, A. J., Edwards, L. J., Fisher, A. J., Fox, A. J., Gentry, C., Groarke, A., Hart, T. W., Huber, W., James, I. F., Kesingland, A., La Vecchia, L., Loong, Y., Lyothier, I., McNair, K., … Yaqoob, M. (2007). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Journal of Medicinal Chemistry, 50(16), 3851–3856. https://doi.org/10.1021/jm070317a View Source
